REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][CH:4]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]([OH:7])=O>CCOCC>[CH3:3][CH:4]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5](=[O:7])[CH3:1]
|
Name
|
|
Quantity
|
34.8 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
4.0019 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 additional hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
poured into rapidly stirring ice water containing aq. HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Combiflash column, 95:5 Hexanes:EtOAc)
|
Type
|
CUSTOM
|
Details
|
10.229 min. (Note: SM has HPLC retention time of 9.225 min.)
|
Duration
|
10.229 min
|
Name
|
|
Type
|
|
Smiles
|
CC(C(C)=O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |